Regioisomeric Scaffold Differentiation: Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine Kinase Selectivity
The thieno[3,2-d]pyrimidine core has been explicitly identified as a critical determinant of kinase selectivity. In a systematic study, thieno[3,2-d]pyrimidine-based CDK7 inhibitors achieved remarkable kinase selectivity, a property directly attributed to the thieno[3,2-d] core structure [1]. By contrast, compounds built on the isomeric thieno[2,3-d]pyrimidine scaffold (e.g., CAS 99499-25-9) are primarily associated with FLT3 kinase inhibition and lack the CDK7 selectivity profile of the [3,2-d] series [2]. The regioisomeric switch fundamentally alters the hinge-binding orientation and kinase selectivity profile.
| Evidence Dimension | Kinase selectivity profile (scaffold-dependent) |
|---|---|
| Target Compound Data | Thieno[3,2-d]pyrimidine: CDK7-selective inhibition profile (Compound 36 in series) with remarkable selectivity across kinome panel [1] |
| Comparator Or Baseline | Thieno[2,3-d]pyrimidine regioisomer: FLT3-associated inhibition profile; no reported CDK7 selectivity advantage [2] |
| Quantified Difference | Qualitatively distinct kinase targets; selectivity profile divergence is scaffold-driven (not a single numeric comparator available) |
| Conditions | Biochemical kinase inhibition assays; kinome-wide selectivity profiling |
Why This Matters
Selecting the correct regioisomer determines which kinase target space is accessible; the thieno[3,2-d] scaffold is required for CDK7 and JAK inhibitor programs.
- [1] Zhang H, Lin G, Jia S, et al. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7. European Journal of Medicinal Chemistry. 2024; 115955. View Source
- [2] Hussein AM, El-Adl K, El-Messery SM. Thieno[2,3-d]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition. Journal of Heterocyclic Chemistry. 2020; 57(5): 2275–2290. View Source
